LogP Comparison: 2-Isomer vs. 4-Isomer
The 2-substituted isomer exhibits a calculated logP of 0.2385 , while the 4-substituted regioisomer shows an XLogP3 of 0.1 under the same computational methodology [1]. This 0.1385 logP unit difference reflects the altered electronic environment conferred by the position of the azetidinylmethyl substituent on the pyrimidine ring.
| Evidence Dimension | Calculated partition coefficient (logP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 0.2385 |
| Comparator Or Baseline | 4-(Azetidin-3-ylmethyl)pyrimidine: XLogP3 = 0.1 |
| Quantified Difference | Δ logP = +0.1385 (2-isomer more lipophilic) |
| Conditions | Computed logP values derived from structural algorithms; data sourced from vendor computational property reports |
Why This Matters
A 0.14 logP unit increase can translate into measurably different solubility and membrane permeability, guiding the choice of isomer for specific pharmacokinetic objectives.
- [1] Kuujia.com. 4-(Azetidin-3-yl)methylpyrimidine (CAS 2229586-58-5) computed properties: XLogP3 0.1. Accessed 2026-05-06. View Source
